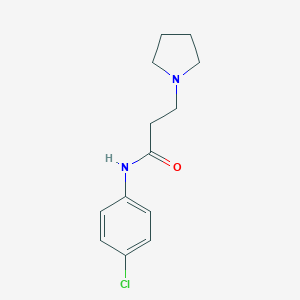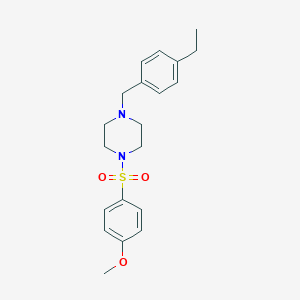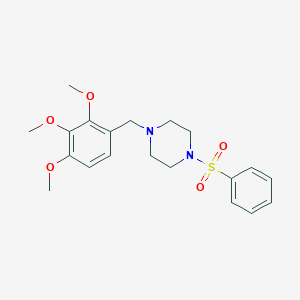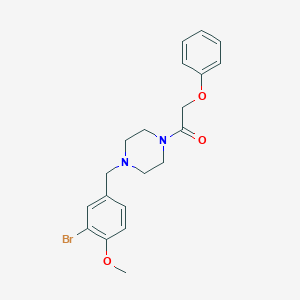
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP belongs to the class of compounds known as prodrugs, which are inactive until they are metabolized in the body to produce their active form.
Mécanisme D'action
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide acts as a prodrug that is metabolized in the body to produce its active form, which is known as N-(4-chlorophenyl)-3-hydroxybutanamide (CHB). CHB is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, CHB increases the levels of endocannabinoids in the body, which can lead to analgesic, anti-inflammatory, and anticonvulsant effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of chronic pain and arthritis. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been shown to reduce withdrawal symptoms in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in a range of assays. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has also been extensively studied, which means that there is a large body of literature available on its properties and potential therapeutic applications. However, there are also some limitations to the use of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide in lab experiments. For example, N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide can be toxic at high concentrations, which means that care must be taken when handling and using the compound.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide. One area of interest is the potential use of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide in the treatment of chronic pain and neuropathic pain. Another area of interest is the potential use of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide in the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide and its effects on the body. Finally, the development of new analogs of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide may lead to compounds with improved therapeutic properties.
In conclusion, N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been extensively studied for its analgesic, anti-inflammatory, and anticonvulsant properties, as well as its potential use in the treatment of addiction and withdrawal symptoms. While there are some limitations to the use of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide in lab experiments, its potential therapeutic applications make it an important compound for further investigation.
Méthodes De Synthèse
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine to form the intermediate 4-chlorobenzoyl pyrrolidine. The intermediate is then reacted with 3-bromopropionyl chloride to form N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide. The synthesis of N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been optimized to produce high yields and purity to ensure its suitability for scientific research.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has been investigated for its ability to treat chronic pain, neuropathic pain, and seizures. N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide |
|---|---|
Formule moléculaire |
C13H17ClN2O |
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-3-5-12(6-4-11)15-13(17)7-10-16-8-1-2-9-16/h3-6H,1-2,7-10H2,(H,15,17) |
Clé InChI |
KWNPYFXGUNANCW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)


![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)

![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)
![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)
![Ethyl 4-[(4-isonicotinoyl-1-piperazinyl)methyl]phenyl ether](/img/structure/B249187.png)
